molecular formula C19H21BrN4O2 B2917115 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034233-65-1

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B2917115
CAS No.: 2034233-65-1
M. Wt: 417.307
InChI Key: ALUJZTLXUVGHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-bromo-5-methoxybenzoyl group and a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often involve the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzoyl-piperazine carboxylic acid, while substitution of the bromo group can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is unique due to its specific combination of substituents and the presence of a cyclopropylpyridazine moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2/c1-26-14-4-5-16(20)15(12-14)19(25)24-10-8-23(9-11-24)18-7-6-17(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUJZTLXUVGHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.